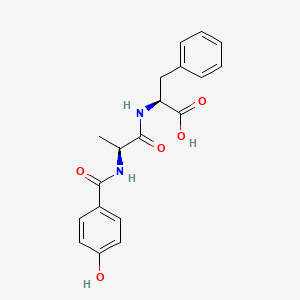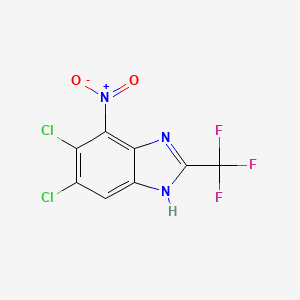![molecular formula C15H9N3O3 B13777096 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione is a complex organic compound with the molecular formula C15H9N3O3 . It contains a total of 30 atoms, including 9 hydrogen atoms, 15 carbon atoms, 3 nitrogen atoms, and 3 oxygen atoms . This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as hydroxyl and amide groups .
Preparation Methods
The synthesis of 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione involves several steps, typically starting with the formation of the core anthracene structure. The synthetic routes often include:
Cyclization Reactions: Formation of the core structure through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of hydroxyl and amide groups through specific reagents and reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the aromatic rings and functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism of action of 11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione can be compared with similar compounds such as:
5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-2-hydroxy-: Another complex aromatic compound with similar structural features.
Other Anthracene Derivatives: Compounds with similar core structures but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9N3O3 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
16-hydroxy-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,13,15,17-heptaene-9,11-dione |
InChI |
InChI=1S/C15H9N3O3/c19-10-6-3-7-18-13(10)17-12-8-4-1-2-5-9(8)16-14(20)11(12)15(18)21/h1-7,19H,(H,16,20) |
InChI Key |
VZNUBSHDBLWKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)N2)C(=O)N4C=CC=C(C4=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
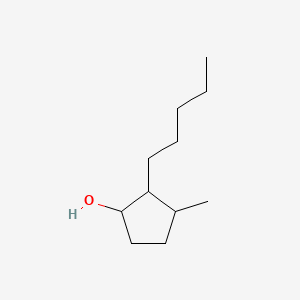
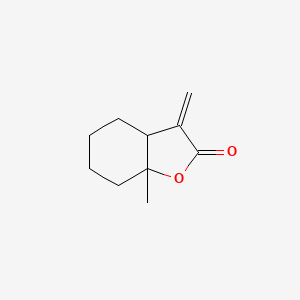
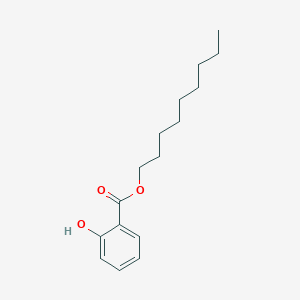

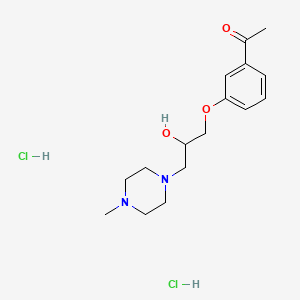
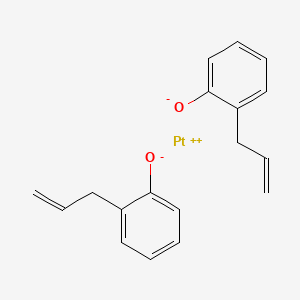
![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
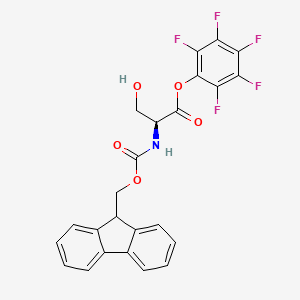
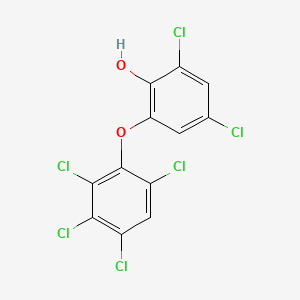
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
